6-Formilpicolinonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

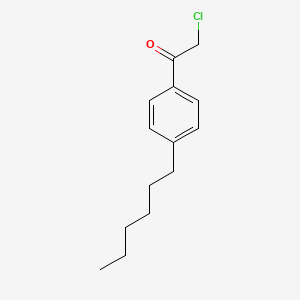

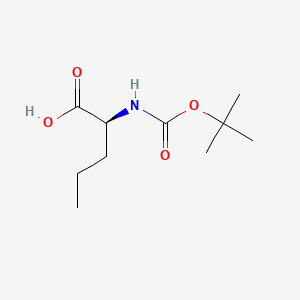

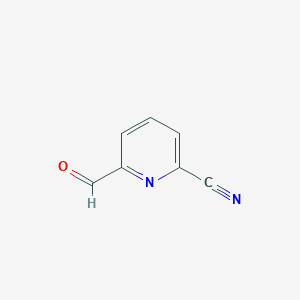

6-Formylpicolinonitrile is a chemical compound with the molecular formula C7H4N2O . It is also known by other names such as 6-formylpyridine-2-carbonitrile and MFCD01108768 .

Synthesis Analysis

A synthetic approach to Schiff bases based on 3-(4-methoxyphenyl)-6-formylpicolinonitrile as surrogates of 2,2′-bipyridine ligands has been proposed . The synthesis was carried out using the “1,2,4-triazine” methodology . A more efficient method for the preparation of 5-aryl-6-cyanopyridine-2-carbaldehydes was developed compared to the previously described one, which involves the use of isonitrosoacetophenone hydrazone and chloroacetonitrile as starting compounds .Molecular Structure Analysis

The molecular structure of 6-Formylpicolinonitrile can be represented by the InChI code: 1S/C7H4N2O/c8-4-6-2-1-3-7 (5-10)9-6/h1-3,5H . The Canonical SMILES representation is: C1=CC (=NC (=C1)C#N)C=O .Physical And Chemical Properties Analysis

6-Formylpicolinonitrile has a molecular weight of 132.12 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 132.032362755 g/mol . The topological polar surface area is 53.8 Ų . It has a heavy atom count of 10 .Aplicaciones Científicas De Investigación

Síntesis de Bases de Schiff

6-Formilpicolinonitrilo sirve como precursor en la síntesis de bases de Schiff, que a menudo se utilizan como sustitutos para los ligandos de 2,2'-bipiridina. Estos ligandos tienen varias aplicaciones en química de coordinación y catálisis .

Química de Coordinación

Debido a su capacidad de actuar como ligando, this compound se utiliza en la química de coordinación para crear estructuras complejas con metales. Estos complejos se pueden aplicar en varios campos, incluida la catálisis y la ciencia de materiales .

Catálisis

Las bases de Schiff derivadas de this compound se pueden utilizar como catalizadores en reacciones de síntesis orgánica, mejorando las velocidades de reacción y la selectividad .

Ciencia de Materiales

Los compuestos sintetizados a partir de this compound pueden tener aplicaciones potenciales en la ciencia de materiales, particularmente en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas .

Química Analítica

En la química analítica, los derivados de this compound podrían usarse como reactivos o indicadores debido a su reactividad química.

Para obtener información más detallada sobre cada aplicación, puede consultar las referencias proporcionadas: Springer Link VWR Sigma-Aldrich

Safety and Hazards

Propiedades

IUPAC Name |

6-formylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXBMWPJUPMZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372718 |

Source

|

| Record name | 6-Formylpicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85148-95-4 |

Source

|

| Record name | 6-Formylpicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-formylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key structural features of 6-Formyl-3-(4-methoxyphenyl)picolinonitrile and its Schiff base derivatives, and how do these features influence their photophysical properties?

A1: 6-Formyl-3-(4-methoxyphenyl)picolinonitrile serves as a versatile precursor for synthesizing a variety of Schiff base derivatives. This compound features a central pyridine ring with three key substituents:

- Formyl group (-CHO) at the 6-position: This group is highly reactive and readily undergoes condensation reactions with primary amines to form the characteristic imine (C=N) bond of Schiff bases [].

- Nitrile group (-CN) at the 2-position: This electron-withdrawing group influences the electron distribution within the molecule, impacting its photophysical properties like absorption and emission spectra [].

- 4-Methoxyphenyl group at the 3-position: This aromatic substituent introduces a conjugated system, potentially extending the π-electron delocalization within the molecule and further influencing its photophysical behavior [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1333525.png)

![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)